molecular formula C13H10ClFN2O2 B11511387 6-Chloro-2-(4-fluorophenoxy)-4-methylpyridine-3-carboxamide

6-Chloro-2-(4-fluorophenoxy)-4-methylpyridine-3-carboxamide

Cat. No.: B11511387
M. Wt: 280.68 g/mol
InChI Key: AEGBXNHNVKZFRX-UHFFFAOYSA-N
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Description

6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenoxy group at the 2nd position, and a methyl group at the 4th position on the nicotinamide ring

Properties

Molecular Formula

C13H10ClFN2O2

Molecular Weight

280.68 g/mol

IUPAC Name

6-chloro-2-(4-fluorophenoxy)-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C13H10ClFN2O2/c1-7-6-10(14)17-13(11(7)12(16)18)19-9-4-2-8(15)3-5-9/h2-6H,1H3,(H2,16,18)

InChI Key

AEGBXNHNVKZFRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)OC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide typically involves multiple steps, including halogenation, nucleophilic substitution, and amide formation. One common synthetic route starts with the halogenation of a nicotinamide precursor to introduce the chloro group. This is followed by a nucleophilic substitution reaction where the fluorophenoxy group is introduced. Finally, the methyl group is added through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluorophenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(4-fluorophenoxy)-4-methylpyridine
  • 6-chloro-2-(4-fluorophenoxy)-4-methylquinoline
  • 6-chloro-2-(4-fluorophenoxy)-4-methylbenzamide

Uniqueness

6-chloro-2-(4-fluorophenoxy)-4-methylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

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